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(t-Butylimido)tris(dimethylamino)niobium

MOCVD Niobium Nitride Thin Film Resistivity

(t-Butylimido)tris(dimethylamino)niobium (TBTDMN, Nb(=NtBu)(NMe₂)₃) is an all-nitrogen-coordinated, heteroleptic niobium(V) complex designed as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of niobium-containing thin films. This compound belongs to the mixed amido/imido class of niobium precursors and is a solid at room temperature with a melting point of 55°C and molecular weight of 296.26 g/mol.

Molecular Formula C10H27N4Nb-3
Molecular Weight 296.26 g/mol
Cat. No. B14866303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(t-Butylimido)tris(dimethylamino)niobium
Molecular FormulaC10H27N4Nb-3
Molecular Weight296.26 g/mol
Structural Identifiers
SMILESCC(C)(C)N=[Nb].C[N-]C.C[N-]C.C[N-]C
InChIInChI=1S/C4H9N.3C2H6N.Nb/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1;
InChIKeyKIXXKJLFCSKMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Procurement Guide: (t-Butylimido)tris(dimethylamino)niobium (TBTDMN) as a Niobium Precursor


(t-Butylimido)tris(dimethylamino)niobium (TBTDMN, Nb(=NtBu)(NMe₂)₃) is an all-nitrogen-coordinated, heteroleptic niobium(V) complex designed as a metal-organic precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of niobium-containing thin films [1]. This compound belongs to the mixed amido/imido class of niobium precursors and is a solid at room temperature with a melting point of 55°C and molecular weight of 296.26 g/mol [2]. Its primary industrial context is the deposition of niobium nitride (NbN) and niobium oxide (Nb₂O₅) films for semiconductor, superconducting, and high-k dielectric applications [3].

1
Mechanistic surface chemistry studies via ALD/CVD
Well-defined heteroleptic amido/imido architecture for ligand-elimination research
2
Negative-control or baseline precursor in conductive film development
Consistent high-carbon signature enables performance-floor benchmarking
3
Scaffold for volatility-optimized derivative design
Dimethylamido + tert-alkylimido template for precursor synthesis programs
4
Carbon-rich phase deposition via focused beam techniques
Reproducible carbon-retention behavior supports niobium carbide or conductive-carbon workflows

Why Generic Niobium Precursor Substitution Fails: TBTDMN's Specific Limitations and Applications


Niobium precursors cannot be generically substituted due to critical performance divergences in film purity, electrical resistivity, and decomposition behavior. TBTDMN, when used as a single-source precursor for MOCVD of NbN, produces heavily carbon-contaminated layers (26 at.-% C, 12 at.-% O) and exhibits specific resistivities of 3600–4000 μΩ·cm, rendering it unsuitable for conductive film applications [1]. In contrast, its closely related analog TBTDEN (with diethylamido ligands) achieves specific resistivities as low as 500–600 μΩ·cm under optimized conditions with NH₃ co-reactant [2]. This 6-8× difference in electrical performance underscores why procurement decisions must be based on specific quantitative performance data rather than class-level assumptions. However, TBTDMN's distinct ligand architecture (dimethylamido vs. diethylamido) provides a well-defined model system for mechanistic studies of heteroleptic precursor surface chemistry, as demonstrated in recent ALD investigations [3].

Risk Class-level substitution fails: general "niobium precursor" assumption may mask order-of-magnitude resistivity and carbon-impurity differences across ligand variants.
Risk Conductive-film mismatch: TBTDMN yields high-resistivity, carbon-rich NbN; procurement for gate-electrode or superconducting-device targets requires ligand-specific evaluation.
Risk Volatility profile may differ: patent-claimed vapor-pressure enhancements for tert-amyl analogs do not transfer to TBTDMN without independent verification.

Quantitative Performance Evidence: TBTDMN vs. Alternative Niobium Precursors


Film Purity and Electrical Resistivity: TBTDMN vs. TBTDEN in MOCVD-Grown NbN

Under comparable MOCVD growth conditions for NbN films, TBTDMN as a single-source precursor yields heavily carbon-contaminated layers with high specific resistivity, while the diethylamido analog TBTDEN achieves substantially lower resistivity when used with NH₃ co-reactant [1]. This quantitative comparison establishes the inferior performance of TBTDMN for conductive nitride applications.

Film purity & resistivity
Head-to-head
TBTDMN: 26 at.% C, 12 at.% O, 3600–4000 μΩ·cm
TBTDEN: 500–600 μΩ·cm
NbCl₅ benchmark: 200 μΩ·cm
Reported 6–8× higher resistivity vs. TBTDEN; not suitable for conductive nitride procurement.
MOCVD single-source (TBTDMN) vs. NH₃ co-reactant (TBTDEN); SNMS analysis.
MOCVD Niobium Nitride Thin Film Resistivity

Surface Reaction Mechanism: Differential Ligand Reactivity in ALD of Nb₂O₅

In ALD of Nb₂O₅ using TBTDMN with O₃ co-reactant at 200°C, DFT calculations reveal a marked activation energy difference between the two ligand types. Dimethylamido (–NMe₂) ligands are preferentially eliminated (actor ligands), while the tert-butylimido (=NtBu) ligand remains intact (spectator ligand) due to a substantially higher activation barrier [1]. This mechanistic insight is unique to TBTDMN's heteroleptic architecture.

Surface reaction mechanism
Class-level
–NMe₂ release: 0.71 eV / 0.63 eV
=NtBu release: 1.50 eV
Supports mechanistic model: amido ligands act as leaving groups; imido is spectator ligand.
ALD 200°C on –OH/T-Nb₂O₅; DFT + in situ QCM.
Atomic Layer Deposition Niobium Oxide Surface Chemistry

Focused Beam Deposition: Extreme Carbon Incorporation as Process Signature

In focused electron beam induced deposition (FEBID) and focused ion beam induced deposition (FIBID) using TBTDMN as precursor, the deposited material exhibits exceptionally high carbon content, consistent with the poor carbon elimination observed in MOCVD studies [1]. This high carbon incorporation can be intentionally exploited in certain nanofabrication workflows.

Focused beam deposition
Cross-study comparable
FEBID: 67 at.% C, 22% N, 11% Nb
FIBID: 43% C, 13% N, 15.5% Ga, 28.5% Nb
Consistent carbon-retention signature across deposition platforms; may support intentional NbC-phase targeting.
FEBID/FIBID nanowire deposition; ~2.6× higher C than MOCVD.
FEBID FIBID Nanowire Fabrication

Vapor Pressure Benchmark: TBTDMN as Structural Template for High-Volatility Derivatives

While TBTDMN's own vapor pressure is not explicitly reported in the available quantitative comparisons, patent literature reveals that the tert-amyl analog Nb(=NtAm)(NMe₂)₃ (TAA) exhibits a vapor pressure of 1 Torr at 100°C, claimed to be one order of magnitude higher than TBTDEN [1]. TBTDMN serves as the dimethylamido template for this volatility-optimized derivative.

Vapor pressure benchmark
Class-level inference
TBTDMN: not directly reported
tert-amyl analog: 1 Torr at 100°C (~10× higher than TBTDEN)
Template architecture informs volatility-optimized derivative design; data to verify.
Patent disclosure JP 2006131606; melting point 47°C for analog.
Precursor Volatility ALD Process Window Vapor Pressure

Procurement-Aligned Application Scenarios for TBTDMN Based on Evidence


Negative Control or Baseline in Conductive NbN Film Development

Given its demonstrated high carbon contamination (26 at.-% C) and poor electrical resistivity (3600–4000 μΩ·cm) in MOCVD NbN growth [1], TBTDMN is ideally suited as a negative control or performance floor in precursor screening studies. Laboratories developing new niobium precursors for conductive nitride applications can use TBTDMN to establish a baseline of 'worst-case' carbon retention and resistivity, against which improved formulations (e.g., TBTDEN, amidinate-based precursors) can be quantitatively benchmarked.

Mechanistic Model Compound for Heteroleptic Precursor Surface Chemistry

TBTDMN's distinct ligand reactivity profile—where amido ligands are preferentially eliminated (activation energy 0.63–0.71 eV) while the imido ligand remains intact (activation energy 1.50 eV) during ALD at 200°C [1]—makes it a valuable model system for fundamental surface science. Research groups investigating ligand effects in ALD or conducting DFT simulations of precursor chemisorption can utilize TBTDMN as a well-characterized reference compound with established 'actor/spectator' ligand behavior.

Precursor Scaffold for Volatility-Enhanced Derivative Development

TBTDMN's molecular architecture (dimethylamido ligands combined with a tert-alkylimido group) serves as the structural template for high-volatility derivatives. Patent literature demonstrates that the tert-amyl analog Nb(=NtAm)(NMe₂)₃ achieves 1 Torr vapor pressure at 100°C—approximately one order of magnitude higher than TBTDEN [1]. Laboratories engaged in precursor synthesis and optimization may procure TBTDMN as a starting point or comparative reference for developing next-generation niobium precursors with enhanced transport properties for ALD applications.

Carbon-Rich Phase Deposition via Focused Beam Techniques

TBTDMN's consistent carbon-retention behavior extends to focused beam induced deposition, where FEBID processing yields materials with 67 at.% carbon [1]. This predictable carbon incorporation may be intentionally leveraged in nanofabrication workflows targeting niobium carbide (NbC) phases or carbon-rich conductive structures. The quantitative elemental composition data (FEBID: 67% C, 22% N, 11% Nb; FIBID: 43% C, 13% N, 15.5% Ga, 28.5% Nb) provides a reproducible process signature for researchers requiring specific carbon-containing niobium deposits.

Application
Selection Property
Validation Focus
Negative control in conductive NbN film development
High-carbon, high-resistivity baseline
Carbon content and resistivity floor benchmarking
Mechanistic model for heteroleptic precursor surface chemistry
Distinct amido/imido ligand reactivity
Actor/spectator ligand elimination by DFT and in situ QCM
Scaffold for volatility-enhanced derivative development
Dimethylamido + tert-alkylimido architecture
Vapor pressure and transport-property optimization
Carbon-rich phase deposition via focused beam techniques
Reproducible carbon-retention process signature
Elemental composition and phase reproducibility in FEBID/FIBID

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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